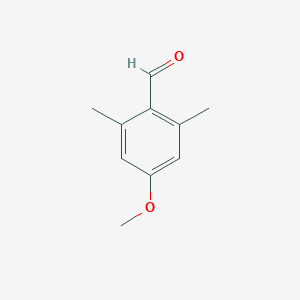

4-Methoxy-2,6-dimethylbenzaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

4-methoxy-2,6-dimethylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-7-4-9(12-3)5-8(2)10(7)6-11/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFINNXSRPCWLHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C=O)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40355703 | |

| Record name | 4-methoxy-2,6-dimethylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40355703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19447-00-8 | |

| Record name | 4-methoxy-2,6-dimethylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40355703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 4-Methoxy-2,6-dimethylbenzaldehyde

This document provides an in-depth technical guide for the synthesis of 4-Methoxy-2,6-dimethylbenzaldehyde, a key aromatic aldehyde intermediate in the development of various fine chemicals and pharmaceutical compounds. This guide is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of synthetic strategies, mechanistic insights, and practical, field-proven protocols.

Introduction: Significance of this compound

This compound is a substituted aromatic aldehyde of significant interest due to its utility as a versatile building block in organic synthesis. The presence of the methoxy group and two methyl groups on the benzene ring activates the molecule and provides steric hindrance, which can be strategically exploited in the synthesis of complex molecular architectures. Its derivatives have been explored in various applications, including the development of novel pharmaceuticals and agrochemicals. The precise control over the introduction of the formyl group onto the substituted anisole core is a critical aspect of its synthesis, demanding a robust and well-understood methodology.

Synthetic Strategies: An Overview

The synthesis of this compound primarily involves the formylation of the electron-rich aromatic ring of 3,5-dimethylanisole. Several classical and modern formylation reactions can be employed for this transformation. The choice of method often depends on factors such as substrate reactivity, desired regioselectivity, and the availability and handling of reagents. The key synthetic challenge lies in achieving formylation at the C4 position, which is sterically hindered by the two ortho methyl groups.

The most prominent and effective methods for the synthesis of this compound are:

-

The Vilsmeier-Haack Reaction: A widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2][3]

-

Formylation using Dichloromethyl Methyl Ether and a Lewis Acid: A powerful method that has been successfully applied to the formylation of 3,5-dimethylanisole.[4][5]

-

The Gattermann Reaction: A classic formylation method, though often requiring harsh and toxic reagents.[6]

This guide will focus on the Vilsmeier-Haack reaction and the dichloromethyl methyl ether/Lewis acid method, as they represent the most practical and well-documented approaches for this specific synthesis.

The Vilsmeier-Haack Reaction: A Reliable Approach

The Vilsmeier-Haack reaction is a cornerstone of aromatic formylation.[1][2] It utilizes a "Vilsmeier reagent," an electrophilic iminium salt, which is typically generated in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and a halogenating agent, most commonly phosphorus oxychloride (POCl₃).[2][7] The resulting electrophile is sufficiently reactive to attack the electron-rich ring of 3,5-dimethylanisole.

Mechanistic Rationale

The reaction proceeds through two main stages:

-

Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[2][7]

-

Electrophilic Aromatic Substitution: The electron-rich 3,5-dimethylanisole attacks the Vilsmeier reagent, leading to the formation of an iminium salt intermediate. Subsequent hydrolysis during the workup liberates the desired aldehyde.[2][7]

The methoxy group and the two methyl groups of 3,5-dimethylanisole are ortho- and para-directing, strongly activating the aromatic ring for electrophilic substitution. The formylation is expected to occur at the position para to the methoxy group (C4) due to a combination of electronic activation and steric hindrance from the flanking methyl groups.

Visualizing the Vilsmeier-Haack Reaction

Caption: Workflow of the Vilsmeier-Haack reaction for the synthesis of this compound.

Detailed Experimental Protocol: Vilsmeier-Haack Synthesis

This protocol is a representative procedure for the synthesis of this compound via the Vilsmeier-Haack reaction.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 3,5-Dimethylanisole | 136.19 | 10.0 g | 0.0734 |

| N,N-Dimethylformamide (DMF) | 73.09 | 21.5 mL | 0.275 |

| Phosphorus oxychloride (POCl₃) | 153.33 | 10.0 mL | 0.109 |

| Dichloromethane (DCM) | 84.93 | 100 mL | - |

| Saturated Sodium Bicarbonate Solution | - | As needed | - |

| Saturated Sodium Chloride Solution (Brine) | - | As needed | - |

| Anhydrous Magnesium Sulfate | - | As needed | - |

| Hexane | - | For purification | - |

| Ethyl Acetate | - | For purification | - |

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add N,N-dimethylformamide (21.5 mL, 0.275 mol) and dichloromethane (50 mL).

-

Formation of Vilsmeier Reagent: Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (10.0 mL, 0.109 mol) dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 10 °C. Stir the mixture at 0 °C for an additional 30 minutes to allow for the complete formation of the Vilsmeier reagent.

-

Addition of Substrate: Dissolve 3,5-dimethylanisole (10.0 g, 0.0734 mol) in dichloromethane (50 mL) and add it dropwise to the reaction mixture at 0 °C over 30 minutes.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 12-16 hours at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching and Workup: Carefully pour the reaction mixture onto crushed ice (approx. 200 g) with vigorous stirring. Once the ice has melted, neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Washing and Drying: Combine the organic layers and wash with brine (2 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate.

-

Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford this compound as a solid.

Expected Yield: 70-85%

Formylation with Dichloromethyl Methyl Ether and Titanium Tetrachloride

An alternative and highly effective method for the formylation of activated aromatic rings involves the use of dichloromethyl methyl ether (DCMME) in the presence of a strong Lewis acid, such as titanium tetrachloride (TiCl₄).[4] This method often provides good regioselectivity and can be performed under milder conditions compared to other formylation techniques.

Mechanistic Considerations

In this reaction, TiCl₄ acts as a potent Lewis acid that coordinates with the oxygen atom of dichloromethyl methyl ether, facilitating the departure of a chloride ion to generate a highly electrophilic chloromethoxymethyl cation. This cation then undergoes electrophilic aromatic substitution with the electron-rich 3,5-dimethylanisole. Subsequent hydrolysis of the resulting intermediate yields the desired aldehyde. The steric hindrance from the two methyl groups directs the formylation to the less hindered para-position relative to the methoxy group.[4]

Visualizing the DCMME/TiCl₄ Formylation

Caption: Workflow of the formylation of 3,5-dimethylanisole using dichloromethyl methyl ether and titanium tetrachloride.

Detailed Experimental Protocol: DCMME/TiCl₄ Synthesis

This protocol is based on reported procedures for the formylation of 3,5-dimethylanisole.[4][5]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 3,5-Dimethylanisole | 136.19 | 5.00 g | 0.0367 |

| Titanium Tetrachloride (TiCl₄) | 189.68 | 8.35 g (4.8 mL) | 0.0440 |

| Dichloromethyl Methyl Ether (DCMME) | 114.96 | 4.65 g (4.0 mL) | 0.0404 |

| Dichloromethane (DCM) | 84.93 | 100 mL | - |

| 1 M Hydrochloric Acid | - | As needed | - |

| Saturated Sodium Bicarbonate Solution | - | As needed | - |

| Saturated Sodium Chloride Solution (Brine) | - | As needed | - |

| Anhydrous Sodium Sulfate | - | As needed | - |

| Hexane | - | For purification | - |

| Ethyl Acetate | - | For purification | - |

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve 3,5-dimethylanisole (5.00 g, 0.0367 mol) in anhydrous dichloromethane (50 mL).

-

Lewis Acid Addition: Cool the solution to -10 °C using an ice-salt bath. Slowly add titanium tetrachloride (4.8 mL, 0.0440 mol) dropwise, ensuring the temperature remains below -5 °C. A colored complex may form.

-

Formylating Agent Addition: In a separate flask, prepare a solution of dichloromethyl methyl ether (4.0 mL, 0.0404 mol) in anhydrous dichloromethane (50 mL). Add this solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at -10 °C.

-

Reaction: Stir the reaction mixture at -10 °C for 2 hours. Monitor the reaction progress by TLC.

-

Quenching and Workup: Carefully quench the reaction by pouring it into a mixture of crushed ice (100 g) and 1 M hydrochloric acid (50 mL). Stir vigorously for 15 minutes.

-

Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Washing and Drying: Combine the organic layers and wash sequentially with water (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL). Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the resulting residue by flash column chromatography on silica gel (eluting with a hexane-ethyl acetate gradient) to yield this compound.

Expected Yield: 65-80%

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aldehyde proton (~10 ppm), aromatic protons, methoxy protons, and methyl protons. |

| ¹³C NMR | Resonances for the aldehyde carbonyl carbon (~190 ppm), aromatic carbons (including quaternary carbons), methoxy carbon, and methyl carbons. |

| Mass Spectrometry | Molecular ion peak corresponding to the calculated mass of C₁₀H₁₂O₂. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the C=O stretch of the aldehyde (~1690 cm⁻¹) and C-O stretching of the methoxy group. |

| Melting Point | A sharp melting point consistent with the literature value for the pure compound. |

Safety Considerations

-

Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

Titanium tetrachloride (TiCl₄): A corrosive liquid that fumes in moist air, releasing HCl. Handle under an inert atmosphere in a fume hood with appropriate PPE.

-

Dichloromethyl methyl ether (DCMME): A potential carcinogen and lachrymator. Handle with extreme care in a well-ventilated fume hood and wear appropriate PPE.

-

General Precautions: All reactions should be performed in a well-ventilated fume hood. Standard laboratory safety practices should be followed at all times.

Conclusion

The synthesis of this compound can be effectively achieved through the formylation of 3,5-dimethylanisole. Both the Vilsmeier-Haack reaction and formylation using dichloromethyl methyl ether with titanium tetrachloride are robust and reliable methods. The choice between these methods may depend on the specific laboratory setup, reagent availability, and safety considerations. The protocols provided in this guide, along with the mechanistic insights and safety information, offer a comprehensive resource for the successful synthesis of this valuable chemical intermediate.

References

- Rico, I., & Cantagrel, F. (2010).

-

Wikipedia. (n.d.). Gattermann reaction. Retrieved from [Link]

- Olah, G. A., & Ohannesian, L. (1987). Formylating Agents. Chemical Reviews, 87(4), 671-686.

-

Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

- Srinivas, K., & Rajanna, K. C. (2019). Vilsmeier-Haack Transformations under Non Classical Conditions. Journal of Chemistry and Chemical Sciences, 9(12), 1226-1232.

Sources

- 1. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 2. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 3. aml.iaamonline.org [aml.iaamonline.org]

- 4. Formylation of Electron-Rich Aromatic Rings Mediated by Dichloromethyl Methyl Ether and TiCl4: Scope and Limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US5457239A - Process for formylation of aromatic compounds - Google Patents [patents.google.com]

- 6. Gattermann reaction - Wikipedia [en.wikipedia.org]

- 7. One moment, please... [chemistrysteps.com]

"4-Methoxy-2,6-dimethylbenzaldehyde CAS 19447-00-8 properties"

An In-Depth Technical Guide to 4-Methoxy-2,6-dimethylbenzaldehyde (CAS 19447-00-8)

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a substituted aromatic aldehyde of interest in synthetic organic chemistry. Targeted at researchers, scientists, and professionals in drug development, this document synthesizes its core properties, potential synthetic routes, reactivity, and safety protocols, grounding all claims in verifiable data.

Core Molecular and Physical Properties

This compound is a polysubstituted aromatic compound. The presence of an aldehyde group, a methoxy ether, and two methyl groups on the benzene ring defines its chemical character and reactivity. The steric hindrance imposed by the ortho-methyl groups on the aldehyde functionality is a key feature influencing its synthetic utility.

Below is a summary of its fundamental properties compiled from various chemical suppliers and databases.

| Property | Value | Source(s) |

| CAS Number | 19447-00-8 | [1][2][3] |

| Molecular Formula | C₁₀H₁₂O₂ | [1][2][4] |

| Molecular Weight | 164.20 g/mol | [2][4] |

| Appearance | Off-white powder | [1] |

| Purity | Typically ≥95-99% | [1][5] |

| Storage | Room temperature, sealed well, under inert atmosphere.[1][2] | [1][2] |

| SMILES Code | COC1=CC(C)=C(C=O)C(C)=C1 | [2] |

Structural Representation

The structure of this compound is foundational to understanding its properties. The following diagram illustrates its atomic connectivity.

Caption: 2D structure of this compound.

Spectroscopic Profile (Predicted)

While specific, publicly available spectra for this compound are not provided in the search results, its structure allows for a reliable prediction of its key spectroscopic features. This is crucial for reaction monitoring and quality control.

-

¹H NMR:

-

Aldehyde Proton (-CHO): A singlet expected around δ 9.5-10.5 ppm. Its chemical shift is highly characteristic.

-

Aromatic Protons (Ar-H): Two singlets are expected for the two protons on the benzene ring, likely in the δ 6.5-7.5 ppm range.

-

Methoxy Protons (-OCH₃): A sharp singlet integrating to three protons, expected around δ 3.8-4.0 ppm.

-

Methyl Protons (-CH₃): A singlet integrating to six protons, expected around δ 2.2-2.5 ppm. The two methyl groups are chemically equivalent.

-

-

¹³C NMR:

-

Aldehyde Carbonyl (C=O): A signal in the highly deshielded region of δ 190-200 ppm.

-

Aromatic Carbons: Six distinct signals are expected in the δ 110-165 ppm range. The carbon attached to the methoxy group will be the most shielded among the substituted carbons.

-

Methoxy Carbon (-OCH₃): A signal around δ 55-60 ppm.

-

Methyl Carbons (-CH₃): A signal in the aliphatic region, around δ 15-25 ppm.

-

-

IR Spectroscopy:

-

C=O Stretch (Aldehyde): A strong, sharp absorption band around 1690-1715 cm⁻¹.

-

C-H Stretch (Aldehyde): Two characteristic medium bands, one near 2820 cm⁻¹ and another near 2720 cm⁻¹.

-

C-O Stretch (Ether): A strong band around 1200-1275 cm⁻¹ (aryl-alkyl ether).

-

Aromatic C=C Stretches: Medium to weak bands in the 1450-1600 cm⁻¹ region.

-

Synthesis and Production

This compound is primarily used as a chemical intermediate, suggesting its synthesis is a key step in more complex molecular assemblies.[1] While a specific, documented synthesis pathway for this exact molecule was not found, a logical and efficient route can be proposed based on established organometallic and formylation reactions.

A plausible approach involves the ortho-lithiation (or Grignard formation) of a suitable precursor like 3,5-dimethylanisole, followed by formylation. This strategy leverages the directing effect of the methoxy group and the inherent reactivity of organometallic intermediates.

Proposed Synthetic Workflow: Formylation of 3,5-Dimethylanisole

This multi-step process is designed to regioselectively introduce the aldehyde group.

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

-

Reaction Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a dropping funnel is charged with 3,5-dimethylanisole and anhydrous tetrahydrofuran (THF).

-

Lithiation: The solution is cooled to 0 °C in an ice bath. N,N,N',N'-Tetramethylethylenediamine (TMEDA) is added, followed by the slow, dropwise addition of n-butyllithium (n-BuLi) while maintaining the temperature below 5 °C. The reaction mixture is stirred at this temperature for 2-3 hours to ensure complete formation of the lithiated intermediate. Causality: The methoxy group is an ortho-directing group for lithiation, and TMEDA chelates the lithium ion, accelerating the reaction and improving regioselectivity.

-

Formylation: Anhydrous N,N-dimethylformamide (DMF) is added dropwise via the dropping funnel, again keeping the temperature below 5 °C. A precipitate may form. The reaction is then allowed to warm to room temperature and stirred overnight.

-

Workup and Purification: The reaction is quenched by carefully pouring it into a cold, dilute solution of hydrochloric acid. The aqueous layer is extracted multiple times with diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel, to yield the pure this compound.

Chemical Reactivity and Applications

The reactivity of this molecule is dominated by the aldehyde functional group, sterically hindered by the two ortho-methyl substituents.

-

Nucleophilic Addition: The aldehyde can undergo nucleophilic addition reactions (e.g., Grignard reactions, Wittig reactions), although the steric bulk of the adjacent methyl groups may necessitate more forcing conditions or highly reactive nucleophiles compared to unhindered aldehydes.

-

Reductions and Oxidations: The aldehyde can be readily reduced to the corresponding alcohol (4-methoxy-2,6-dimethylbenzyl alcohol) using reducing agents like sodium borohydride, or oxidized to the carboxylic acid (4-methoxy-2,6-dimethylbenzoic acid) using stronger oxidants like potassium permanganate or Jones reagent.

-

Condensation Reactions: It can participate in condensation reactions such as the Knoevenagel or Perkin reactions, forming new carbon-carbon bonds, which is a cornerstone of its utility in building more complex molecular scaffolds.

Its primary application is as a building block or intermediate in organic synthesis.[1] While specific end-products are not detailed in the available literature, compounds with this substitution pattern are relevant in the synthesis of pharmaceuticals and agrochemicals where precise control over aromatic substitution is required.[6]

Safety, Handling, and Disposal

As with any laboratory chemical, proper handling is paramount. The safety profile is summarized from available Safety Data Sheets (SDS).[4]

| Hazard Category | Description and Precautionary Statements |

| Acute Toxicity (Oral) | Category 4: Harmful if swallowed (H302).[4] Prevention (P264, P270): Wash hands thoroughly after handling. Do not eat, drink or smoke when using this product. |

| Skin Irritation | Category 2: Causes skin irritation (H315).[4] Prevention (P280): Wear protective gloves. |

| Eye Irritation | Category 2A: Causes serious eye irritation (H319).[4] Prevention (P280): Wear eye protection. Response (P305+P351+P338): IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| Respiratory Irritation | Category 3: May cause respiratory irritation (H335).[4] Prevention (P261): Avoid breathing dust. Use only outdoors or in a well-ventilated area. |

| First Aid | If Inhaled: Move person into fresh air. In case of skin contact: Wash off with soap and plenty of water. Consult a physician.[4] |

| Storage | Store in a well-ventilated place. Keep container tightly closed.[7] |

| Disposal | Dispose of contents/container to an approved waste disposal plant.[7][8] |

Incompatible Materials: Strong oxidizing agents.[7][8]

References

- This compound cas no.19447-00-8 - BOC Sciences. LookChem.

- SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.

- SAFETY D

- Safety D

- 19447-00-8|this compound|BLD Pharm. BLD Pharm.

- SAFETY DATA SHEET - Thermo Fisher Scientific. Thermo Fisher Scientific.

- Safety Data Sheet - Sigma-Aldrich. Sigma-Aldrich.

- 4-Methoxy-2-methylbenzaldehyde, 95% 5 g | Buy Online. Thermo Scientific Chemicals.

- 2,6-二甲基-4-羟基苯甲醛 - CAS 70547-87-4. Moshang Chemical.

- This compound | 19447-00-8. ChemicalBook.

- 4-Methoxybenzaldehyde | C8H8O2 | CID 31244. PubChem.

- 2-Hydroxy-4-methoxy-3,6-dimethylbenzaldehyde. Echemi.

- Electronic Supplementary Inform

- Synthesis and Spectral Characterization of 4-Hydroxy-3-Methoxybenzaldehyde Derivatives.

- Buy 4-Methoxy-2,5-dimethylbenzaldehyde (EVT-311246) | 6745-75-1. EvitaChem.

- This compound | 19447-00-8. Sigma-Aldrich.

- Benzaldehyde, 4-methoxy-. NIST WebBook.

- SAFETY D

- eMolecules this compound | 19447-00-8 | 1G | Purity: 95%. Fisher Scientific.

- 2,5-Dimethyl-4-methoxybenzaldehyde 98% 6745-75-1. Sigma-Aldrich.

- Buy 4-Methoxy-2,5-dimethylbenzaldehyde

- Synthesis of [3-C-13]-2,3-dihydroxy-4-methoxybenzaldehyde. University of Sheffield.

- Request Bulk Quote - ChemUniverse. ChemUniverse.

- Product Detail - 2a biotech. 2a biotech.

- 4-Methoxy-2,5-dimethylbenzaldehyde | C10H12O2 | CID 81227. PubChem.

- Showing metabocard for 4-Methoxybenzaldehyde (HMDB0029686).

- A New Synthetic Method for 2,5-Dimethoxybenzaldehyde. Journal of Beijing Technology and Business University.

- CONVENIENT CONVERSION OF 2-HYDROXY-4-METHOXYBENZALDEHYDE...

- 4-Methoxy-2-nitrobenzaldehyde | C8H7NO4 | CID 357691. PubChem.

- 4-methoxysalicylaldehyde 2-hydroxy-4-methoxybenzaldehyde. The Good Scents Company.

Sources

- 1. This compound, CasNo.19447-00-8 BOC Sciences United States [bocscichem.lookchem.com]

- 2. 19447-00-8|this compound|BLD Pharm [bldpharm.com]

- 3. This compound | 19447-00-8 [amp.chemicalbook.com]

- 4. static.cymitquimica.com [static.cymitquimica.com]

- 5. eMolecules this compound | 19447-00-8 | 1G | Purity: | Fisher Scientific [fishersci.com]

- 6. Buy 4-Methoxy-2,5-dimethylbenzaldehyde (EVT-311246) | 6745-75-1 [evitachem.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Infrared Spectroscopy of 4-Methoxy-2,6-dimethylbenzaldehyde

This guide provides a comprehensive analysis of the infrared (IR) spectrum of 4-methoxy-2,6-dimethylbenzaldehyde, a substituted aromatic aldehyde of significant interest in synthetic chemistry and materials science. An understanding of its vibrational spectroscopy is paramount for unambiguous identification, assessment of purity, and monitoring of its chemical transformations. This document elucidates the characteristic IR absorption bands, details a robust experimental protocol for spectral acquisition, and presents logical visualizations of the molecular structure and its spectral correlations, grounded in the principles of vibrational spectroscopy.

Theoretical Framework: Vibrational Modes of this compound

Infrared spectroscopy probes the vibrational transitions of a molecule when it interacts with infrared radiation. The absorption of energy occurs at specific frequencies corresponding to the natural vibrational frequencies of the molecule's bonds. The structure of this compound comprises several key functional groups, each with characteristic vibrational modes: an aldehyde, a methoxy ether, methyl groups, and a tetrasubstituted aromatic ring.

The positions of the absorption bands are primarily determined by the bond strength and the masses of the atoms involved. However, electronic effects such as resonance and induction, as well as steric factors, can cause significant shifts in these frequencies. In this compound, the electron-donating nature of the methoxy and methyl groups, along with their specific positions on the aromatic ring, influences the electron density of the carbonyl group and the aromatic system, which is reflected in the IR spectrum.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

For a solid sample such as this compound, Attenuated Total Reflectance (ATR) Fourier Transform Infrared (FT-IR) spectroscopy is a highly effective and convenient analytical technique that requires minimal sample preparation.

Instrumentation:

-

FT-IR Spectrometer (e.g., Bruker Tensor II, Thermo Scientific Nicolet iS50)

-

ATR accessory with a diamond or zinc selenide (ZnSe) crystal

-

Software for data acquisition and analysis (e.g., OPUS, OMNIC)

Sample Preparation: this compound is typically a solid at room temperature. The sample should be in the form of a fine powder to ensure optimal contact with the ATR crystal. If the sample consists of larger crystals, it should be gently ground using an agate mortar and pestle.

Methodology:

-

Instrument Preparation: Ensure the spectrometer is powered on and has reached thermal and electronic stability.

-

Background Spectrum: Clean the ATR crystal surface with a suitable solvent (e.g., isopropanol) and a soft, lint-free cloth. Acquire a background spectrum (typically 16-32 scans) to compensate for atmospheric CO₂ and H₂O, as well as any intrinsic absorbance of the ATR crystal.

-

Sample Analysis: Place a small amount of the powdered this compound sample onto the center of the ATR crystal.

-

Pressure Application: Use the ATR's pressure arm to apply consistent and even pressure to the sample, ensuring intimate contact between the sample and the crystal surface.

-

Spectrum Acquisition: Acquire the sample spectrum. Co-adding 16 to 32 scans is standard practice to achieve a high signal-to-noise ratio.

-

Data Processing: The acquired interferogram is automatically Fourier-transformed and ratioed against the background spectrum to generate the final absorbance or transmittance spectrum. Perform baseline correction and peak picking using the instrument's software to determine the precise wavenumbers of the absorption maxima.

This self-validating protocol ensures reproducibility by maintaining consistent pressure and acquiring a fresh background for each session.

Spectral Interpretation and Discussion

The infrared spectrum of this compound is characterized by a series of absorption bands that serve as a molecular fingerprint. The analysis below dissects the spectrum into regions corresponding to the vibrations of its constituent functional groups.

C-H Stretching Vibrations (3100-2800 cm⁻¹)

-

Aromatic C-H Stretching: While the aromatic ring is tetrasubstituted, there is one remaining aromatic C-H bond. This will give rise to a weak absorption band typically found just above 3000 cm⁻¹, in the range of 3100-3000 cm⁻¹ [1][2][3][4].

-

Aldehydic C-H Stretching: A distinctive feature of aldehydes is the C-H stretching vibration of the aldehyde group (-CHO). This typically appears as a pair of weak to medium bands between 2850 cm⁻¹ and 2700 cm⁻¹ [5][6][7]. The presence of two bands is often due to Fermi resonance between the fundamental C-H stretching vibration and the first overtone of the C-H bending vibration[6]. The lower wavenumber band, often around 2720 cm⁻¹ , is particularly diagnostic as few other absorptions appear in this region[7].

-

Methyl and Methoxy C-H Stretching: The aliphatic C-H bonds of the two methyl groups and the methoxy group exhibit stretching vibrations in the 3000-2850 cm⁻¹ region[2][3]. These are typically medium to strong in intensity. A specific stretch for the methoxy group can sometimes be observed around 2830 cm⁻¹ .

Carbonyl (C=O) Stretching Vibration (~1700 cm⁻¹)

The C=O stretching vibration of the aldehyde is one of the most intense and prominent features in the spectrum. For aromatic aldehydes, this band is typically found in the range of 1710-1685 cm⁻¹ [6][7]. The conjugation of the carbonyl group with the aromatic ring lowers the frequency compared to saturated aldehydes (which appear around 1730 cm⁻¹) due to a decrease in the double bond character of the C=O bond[5]. The electron-donating methoxy and methyl groups on the ring will further influence the electron density and may cause a slight shift in this absorption. For 4-methoxybenzaldehyde, this peak is observed around 1702 cm⁻¹. A similar value is expected for the title compound.

Aromatic Ring Vibrations (1600-1400 cm⁻¹)

The stretching vibrations of the carbon-carbon bonds within the aromatic ring typically result in two or three bands in this region. These are often found near 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹ [1][2][3][4]. The exact positions and intensities are sensitive to the substitution pattern on the ring.

Fingerprint Region (< 1400 cm⁻¹)

This region contains a wealth of information from various bending and stretching vibrations, making it unique for each molecule.

-

C-H Bending Vibrations: The asymmetric and symmetric bending vibrations of the methyl and methoxy groups will appear in the 1475-1370 cm⁻¹ range.

-

Ether C-O Stretching: The C-O-C linkage of the aryl ether (methoxy group) gives rise to strong absorption bands. Aryl ethers typically show a strong, characteristic asymmetric C-O stretching band between 1300-1200 cm⁻¹ and a symmetric stretching band between 1050-1010 cm⁻¹ . For 4-methoxybenzaldehyde, a strong peak is observed around 1250 cm⁻¹.

-

Aromatic C-H Out-of-Plane Bending: The out-of-plane bending vibration of the remaining aromatic C-H bond will result in a strong band in the 900-675 cm⁻¹ region[1][2]. The exact position is highly indicative of the substitution pattern.

Data Presentation: Predicted IR Absorption Bands

The following table summarizes the expected characteristic infrared absorption bands for this compound based on the analysis of its functional groups and data from analogous compounds.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Functional Group |

| ~3050 | Weak | C-H Stretching | Aromatic Ring |

| ~2980-2850 | Medium-Strong | C-H Stretching (Asymmetric & Symmetric) | Methyl (-CH₃) & Methoxy (-OCH₃) |

| ~2830 & ~2730 | Weak-Medium | C-H Stretching (Fermi Doublet) | Aldehyde (-CHO) |

| ~1695 | Strong, Sharp | C=O Stretching | Aromatic Aldehyde (-CHO) |

| ~1600 & ~1470 | Medium | C=C Stretching (in-ring) | Aromatic Ring |

| ~1450 | Medium | C-H Bending (Asymmetric) | Methyl (-CH₃) & Methoxy (-OCH₃) |

| ~1380 | Medium | C-H Bending (Symmetric) | Methyl (-CH₃) |

| ~1250 | Strong | C-O-C Asymmetric Stretching | Aryl Ether (-OCH₃) |

| ~1030 | Medium-Strong | C-O-C Symmetric Stretching | Aryl Ether (-OCH₃) |

| ~850 | Strong | C-H Out-of-Plane Bending | Aromatic Ring |

Visualization of Molecular Structure and Spectroscopic Correlations

The following diagrams, generated using the DOT language, illustrate the molecular structure of this compound and the logical workflow for its IR spectral analysis.

Conclusion

The infrared spectrum of this compound provides a definitive means for its structural confirmation. The key diagnostic absorptions include the characteristic Fermi doublet of the aldehydic C-H stretch, the strong carbonyl C=O stretch lowered by conjugation, the strong asymmetric C-O stretch of the aryl ether, and the specific pattern of aromatic C-H and C=C vibrations. By following the detailed experimental protocol and applying the principles of spectral interpretation outlined in this guide, researchers, scientists, and drug development professionals can confidently utilize IR spectroscopy for the qualitative analysis of this important chemical compound.

References

-

Chemistry LibreTexts. (2024, September 30). 19.14: Spectroscopy of Aldehydes and Ketones. [Link]

-

Smith, B. C. (2017, November 1). The C=O Bond, Part II: Aldehydes. Spectroscopy Online. [Link]

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Aldehydes. [Link]

-

Jalili, F., et al. (2022). FT-IR spectra of 4-methoxy benzaldehyde... ResearchGate. [Link]

-

Chemistry LibreTexts. (2024, March 19). 18.9: Spectroscopy of Ethers. [Link]

-

Shaik Sana. (2016, November 28). Sampling of solids in IR spectroscopy. Slideshare. [Link]

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Aromatics. [Link]

-

University of Colorado Boulder. (n.d.). IR Spectroscopy of Solids. [Link]

-

NIST. (n.d.). Benzaldehyde, 4-methoxy-. NIST Chemistry WebBook. [Link]

-

Chegg. (2022, January 11). Solved The infrared (IR) spectrum of 4-methoxybenzaldehyde B. [Link]

-

Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

-

Smith, B. C. (2017, May 1). The C-O Bond, Part III: Ethers By a Knockout. Spectroscopy Online. [Link]

-

ResearchGate. (n.d.). Infrared spectrum of starting aromatic aldehyde (Benzaldehyde 1a). [Link]

-

SlidePlayer. (n.d.). Carbonyl - compounds - IR - spectroscopy. [Link]

-

SlidePlayer. (n.d.). INFRARED SPECTROSCOPY. [Link]

-

Chemistry LibreTexts. (2024, September 30). 18.8: Spectroscopy of Ethers. [Link]

-

University of the West Indies. (n.d.). Sample preparation for FT-IR. [Link]

-

PubChem. (n.d.). 4-methoxy-2,3-dimethylbenzaldehyde. [Link]

-

Chemistry LibreTexts. (2022, September 5). 4.2: IR Spectroscopy. [Link]

-

Berkeley Learning Hub. (2024, October 18). IR Spectra of Ethers. [Link]

-

SlidePlayer. (n.d.). The features of IR spectrum. [Link]

-

Chegg. (2022, January 11). Solved The infrared (IR) spectrum of 4-methoxybenzaldehyde B. [Link]

-

ResearchGate. (n.d.). How to prepare IR samples?. [Link]

-

NC State University Libraries. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones. [Link]

-

Rocky Mountain Labs. (2023, December 17). Difference between Ether and Ester Bonding in FTIR Spectra. [Link]

-

OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds. [Link]

-

JoVE. (2024, December 5). Video: IR Frequency Region: Alkene and Carbonyl Stretching. [Link]

Sources

- 1. Benzaldehyde, 4-methoxy- [webbook.nist.gov]

- 2. Benzaldehyde, 3-hydroxy-4-methoxy- [webbook.nist.gov]

- 3. Benzaldehyde, 4-methoxy- [webbook.nist.gov]

- 4. Benzaldehyde, 4-methoxy- [webbook.nist.gov]

- 5. bmse010130 4-methoxy Benzaldehyde at BMRB [bmrb.io]

- 6. Solved The infrared (IR) spectrum of 4-methoxybenzaldehyde B | Chegg.com [chegg.com]

- 7. spectrabase.com [spectrabase.com]

Introduction: Elucidating a Substituted Aromatic Aldehyde

An In-depth Technical Guide to the Mass Spectrometry of 4-Methoxy-2,6-dimethylbenzaldehyde

This compound is a substituted aromatic aldehyde of interest in synthetic chemistry and materials science. Its unique structure, featuring a sterically hindered aldehyde group flanked by two methyl groups and activated by a para-methoxy group, presents a distinct analytical challenge. Mass spectrometry (MS) is the premier technique for its unambiguous identification, structural elucidation, and quantification. This guide provides a comprehensive overview of the mass spectrometric analysis of this compound, moving from foundational principles to advanced interpretation. We will explore the causality behind methodological choices, establish self-validating experimental protocols, and predict the compound's mass spectral behavior based on established fragmentation principles of related chemical structures.

Part 1: Physicochemical Profile and Analytical Considerations

Before any analysis, a thorough understanding of the analyte's properties is critical. These characteristics directly influence the choice of analytical technique, particularly the sample introduction method (e.g., Gas Chromatography vs. Liquid Chromatography) and ionization source.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source / Note |

| Chemical Structure |  | |

| Molecular Formula | C₁₀H₁₂O₂ | [1] |

| Average Molecular Weight | 164.20 g/mol | [1] |

| Monoisotopic (Exact) Mass | 164.08373 Da | Calculated for ¹²C₁₀¹H₁₂¹⁶O₂ |

| CAS Number | 19447-00-8 | [2] |

| Predicted Volatility | High | Suitable for Gas Chromatography (GC) |

| Ionizable Groups | None (in ESI/APCI) | Lacks acidic/basic sites for easy protonation/deprotonation |

Given its volatility and lack of easily ionizable sites for techniques like Electrospray Ionization (ESI), Gas Chromatography coupled with Electron Ionization Mass Spectrometry (GC-MS) is the most logical and effective analytical approach. Electron Ionization (EI) is a high-energy "hard" ionization technique that induces reproducible and extensive fragmentation, creating a detailed fingerprint for structural confirmation and library matching.

Part 2: Experimental Workflow: A Validated GC-MS Protocol

A robust analytical method is self-validating. This protocol incorporates quality control checks to ensure data integrity.

Experimental Workflow Diagram

The overall process from sample receipt to data analysis follows a structured path designed to ensure reproducibility and accuracy.

Caption: A typical GC-MS workflow for the analysis of volatile organic compounds.

Step-by-Step Sample Preparation Protocol

Direct analysis of complex samples is often complicated by matrix effects and the high reactivity of aldehydes.[3] A clean sample is paramount for protecting the instrument and acquiring high-quality data.

-

Solvent Selection : Choose a high-purity, volatile organic solvent compatible with GC-MS analysis. Dichloromethane or ethyl acetate are excellent choices.[4] Avoid non-volatile solvents, strong acids, or bases.[4]

-

Sample Dissolution : Accurately weigh approximately 1 mg of this compound and dissolve it in 1.0 mL of the selected solvent to create a 1 mg/mL stock solution.

-

Working Solution : Perform a serial dilution from the stock solution to create a working solution of approximately 1-10 µg/mL. The optimal concentration depends on instrument sensitivity.

-

Quality Control (QC) : Prepare a "solvent blank" using only the pure solvent. This is injected to identify any background contamination from the system or solvent itself.

-

Filtration : Ensure the final sample is free from particulates by passing it through a 0.22 µm PTFE syringe filter into a clean autosampler vial.[4] This prevents contamination of the GC inlet liner and column.

-

Injection : Inject 1 µL of the final solution into the GC-MS system.

Recommended GC-MS Instrument Parameters

Table 2: Suggested GC-MS Operating Conditions

| Parameter | Setting | Rationale |

| GC System | ||

| Injection Port Temp. | 250 °C | Ensures rapid and complete vaporization of the analyte. |

| Column | 30 m x 0.25 mm, 0.25 µm film (e.g., DB-5ms) | Standard non-polar column providing good separation for aromatic compounds. |

| Carrier Gas | Helium, constant flow at 1.0 mL/min | Inert carrier gas providing optimal chromatographic resolution. |

| Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min | A standard temperature ramp to separate the analyte from any potential impurities. |

| MS System | ||

| Ion Source | Electron Ionization (EI) | Provides reproducible, library-searchable fragmentation patterns. |

| Ionization Energy | 70 eV | Standard energy for EI that creates extensive, stable fragmentation and allows for comparison with NIST libraries.[5] |

| Source Temperature | 230 °C | Prevents condensation of analytes in the source. |

| Mass Analyzer | Quadrupole | Common, robust analyzer for routine analysis. |

| Scan Range | 40 - 450 m/z | Covers the molecular ion and all expected low-mass fragments. |

Part 3: Mass Spectrum Interpretation and Fragmentation Analysis

While an experimental spectrum for this compound is not available in public databases like NIST, we can confidently predict its fragmentation pattern by synthesizing established principles from structurally similar molecules. Aromatic aldehydes typically show a strong molecular ion peak.[6] Key fragmentation pathways include cleavage of bonds adjacent to the carbonyl group (α-cleavage) and rearrangements.[6][7]

Predicted Key Ions and Fragmentation Pathways

The molecular ion ([M]⁺˙) of this compound will appear at an m/z of 164. Upon ionization, this radical cation will undergo a series of predictable bond cleavages.

Table 3: Predicted Mass Spectrum Fragments for this compound

| m/z | Proposed Ion Structure | Neutral Loss | Fragmentation Pathway Description |

| 164 | [C₁₀H₁₂O₂]⁺˙ | - | Molecular Ion (M⁺˙) : The intact molecule with one electron removed. |

| 163 | [M - H]⁺ | H˙ | α-Cleavage : Loss of the aldehydic hydrogen radical. This is a highly characteristic fragmentation for aldehydes.[8] |

| 149 | [M - CH₃]⁺ | CH₃˙ | Benzylic/Methoxy Cleavage : Loss of a methyl radical from either a ring position or the methoxy group. |

| 135 | [M - CHO]⁺ | CHO˙ | α-Cleavage : Loss of the formyl radical, resulting in a stable substituted benzyl cation. This is analogous to the formation of the m/z 77 peak in benzaldehyde.[9] |

| 121 | [M - CHO - CH₂]⁺˙ | C₂H₃O˙ | Possible rearrangement and loss of multiple fragments. |

| 91 | [C₇H₇]⁺ | C₃H₅O₂˙ | Formation of the tropylium ion, a common rearrangement for substituted benzyl compounds. |

Predicted Fragmentation Diagram

The following diagram illustrates the primary, high-probability fragmentation pathways originating from the molecular ion.

Caption: Predicted EI fragmentation pathway of this compound.

Part 4: Advanced Mass Spectrometry Techniques

For unequivocal structure confirmation, especially for novel compounds or in complex matrices, advanced MS techniques are invaluable.

-

High-Resolution Mass Spectrometry (HRMS) : While a standard quadrupole analyzer provides nominal mass (integer m/z values), HRMS instruments (e.g., TOF, Orbitrap) can measure m/z to four or more decimal places. This allows for the calculation of the elemental formula of the molecular ion and its fragments, providing an exceptional level of confidence. For C₁₀H₁₂O₂, the exact mass is 164.08373 Da. An HRMS measurement confirming this value would definitively rule out other elemental compositions that have the same nominal mass.

-

Tandem Mass Spectrometry (MS/MS) : In an MS/MS experiment, a specific ion (a "precursor") is selected, fragmented further, and its "product" ions are analyzed. For example, we could select the [M-H]⁺ ion at m/z 163 and fragment it. The resulting product ion spectrum would provide further structural information, confirming the connectivity of the atoms within that specific fragment. This is a powerful tool for distinguishing between isomers, which may produce similar initial EI spectra.

Conclusion

The mass spectrometric analysis of this compound is most effectively performed using GC-MS with Electron Ionization. This approach leverages the analyte's volatility and provides a rich, reproducible fragmentation pattern for confident identification. By understanding the fundamental principles of aromatic aldehyde fragmentation, a detailed and predictive interpretation of the mass spectrum is possible, even in the absence of a library reference. The predicted key fragments at m/z 164 (M⁺˙), 163 ([M-H]⁺), 149 ([M-CH₃]⁺), and 135 ([M-CHO]⁺) serve as diagnostic markers for this specific structure. For absolute confirmation, the use of HRMS to verify the elemental composition and MS/MS to probe fragment structures provides the highest level of analytical rigor.

References

- NPTEL. (n.d.). Lecture 25 : Mass and Infrared Spectrocopies. NPTEL Archive.

- Ferreira da Silva, F., et al. (n.d.). Formation of resonances and anionic fragments upon electron attachment to benzaldehyde. Physical Chemistry Chemical Physics.

- SCION Instruments. (n.d.). Sample preparation GC-MS.

- National Center for Biotechnology Information. (n.d.). 4-Hydroxy-2-methoxy-6-methylbenzaldehyde. PubChem.

- NIST. (n.d.). Benzaldehyde, 4-methoxy-. NIST Chemistry WebBook.

- Doc Brown's Chemistry. (n.d.). C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern.

- Kollie, Z. (2015). Determination Of Aldehydes In Particulate Matter Using Gas Chromatography-Mass Spectrometry. UND Scholarly Commons.

- OpenStax. (2023). 19.14 Spectroscopy of Aldehydes and Ketones. Organic Chemistry.

- Thermo Fisher Scientific. (n.d.). GC-MS Sample Preparation.

- Dr. Puspendra Classes. (2018). Part 21: Mass Spectrometry - Fragmentation and Interpretation. YouTube.

- Whitman College. (n.d.). GCMS Section 6.11.4 - Fragmentation of Aldehydes.

- ChemicalBook. (n.d.). This compound (19447-00-8).

- National Center for Biotechnology Information. (n.d.). 4-Methoxy-2,5-dimethylbenzaldehyde. PubChem.

- Budde, W. L. (1961). Organic Ions in the Gas Phase. X. Decomposition of Benzaldehyde under Electron Impact. Journal of the American Chemical Society.

- Budzikiewicz, H., Djerassi, C., & Williams, D. H. (1960). Correlation of Mass Spectra with Structure in Aromatic Oxygenated Compounds. Methyl Substituted Aromatic Acids and Aldehydes. Analytical Chemistry.

- Kulkarni, M. (n.d.). Fragmentation of BENZALDEHYDE. Scribd.

- Budzikiewicz, H. (1992). Mass spectrometry of alkylbenzenes and related compounds. Part I. Gas-phase ion chemistry of alkylbenzene radical cations. Mass Spectrometry Reviews.

Sources

- 1. 4-Methoxy-2,5-dimethylbenzaldehyde | C10H12O2 | CID 81227 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 19447-00-8 [amp.chemicalbook.com]

- 3. commons.und.edu [commons.und.edu]

- 4. Sample preparation GC-MS [scioninstruments.com]

- 5. files01.core.ac.uk [files01.core.ac.uk]

- 6. archive.nptel.ac.in [archive.nptel.ac.in]

- 7. 19.14 Spectroscopy of Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]

- 8. people.whitman.edu [people.whitman.edu]

- 9. m.youtube.com [m.youtube.com]

"reactivity of the aldehyde group in 4-Methoxy-2,6-dimethylbenzaldehyde"

An In-Depth Technical Guide to the Reactivity of the Aldehyde Group in 4-Methoxy-2,6-dimethylbenzaldehyde

Abstract

This technical guide offers a comprehensive analysis of the chemical reactivity of the aldehyde functional group in this compound. This molecule presents a fascinating case study in physical organic chemistry, where the typical reactivity of an aromatic aldehyde is profoundly modulated by a unique combination of electronic and steric factors. The presence of an electron-donating methoxy group at the para-position electronically influences the carbonyl carbon, while the two ortho-positioned methyl groups impose significant steric hindrance. This document dissects these competing effects, providing researchers, scientists, and drug development professionals with a predictive framework for the molecule's behavior in key synthetic transformations. We will explore how steric hindrance is the dominant factor that severely attenuates the reactivity towards nucleophilic addition, while also influencing reduction and oxidation pathways. Detailed experimental protocols, mechanistic diagrams, and comparative data are provided to offer field-proven insights into harnessing the synthetic potential of this sterically-shielded building block.

The Unique Structural Landscape of this compound

This compound is an aromatic aldehyde whose synthetic utility is defined by the structural arrangement of its substituents. The core of its chemical personality lies in the interplay between the formyl (-CHO) group, a para-methoxy (-OCH₃) group, and two ortho-dimethyl (-CH₃) groups. While the aldehyde is the primary site of transformation, its accessibility and electrophilicity are not straightforward. The central thesis of this guide is that the reactivity of this molecule is a direct consequence of the competition between the electronic influence of the methoxy group and the overwhelming steric shield provided by the adjacent methyl groups. Understanding this dynamic is critical for designing successful synthetic strategies.

The Dueling Influences on Aldehyde Reactivity

The reactivity of the carbonyl carbon in an aromatic aldehyde is fundamentally governed by its partial positive charge (electrophilicity) and its physical accessibility. In this compound, these two characteristics are pulled in opposing directions by the substituents.

Electronic Effects: The Role of the 4-Methoxy Group

The methoxy group at the para-position is a powerful electron-donating group, primarily through a resonance (+R) effect that outweighs its inductive electron-withdrawing (-I) effect.[1] The lone pairs on the oxygen atom delocalize into the aromatic ring, increasing the electron density of the system.[1] This has two main consequences for the aldehyde group:

-

Decreased Electrophilicity: The resonance donation of electrons extends to the carbonyl group, which reduces the partial positive charge on the carbonyl carbon. This makes the aldehyde less reactive towards nucleophiles compared to unsubstituted benzaldehyde.[2][3]

-

Enhanced Oxidative Susceptibility: The increased electron density on the ring and aldehyde group can stabilize the transition state during oxidation, making the molecule more reactive towards certain oxidizing agents than benzaldehyde.[2]

Steric Hindrance: The Dominant Shield of the 2,6-Dimethyl Groups

The most significant factor governing the reactivity of this compound is the profound steric hindrance imparted by the two ortho-methyl groups.[4] These groups act as bulky sentinels, physically blocking the trajectory of incoming reagents aiming to attack the aldehyde's carbonyl carbon.[5]

This steric crowding has a crucial secondary effect: it forces the aldehyde group to rotate out of the plane of the benzene ring to minimize van der Waals strain. This torsional twist disrupts the π-orbital overlap between the carbonyl group and the aromatic system, a phenomenon known as steric inhibition of resonance . Consequently, the electronic deactivating effect of the methoxy group is partially diminished, but the physical barrier remains the overriding feature. For most reactions, particularly those involving bond formation at the carbonyl carbon, this steric shield is the rate-determining factor.

Reactivity Profile: A Synthesis of Steric and Electronic Factors

The practical consequences of these combined effects are a significantly attenuated reactivity profile, especially concerning nucleophilic additions.

Nucleophilic Addition Reactions: A Tale of Severe Attenuation

The approach of a nucleophile to the carbonyl carbon is severely impeded. Reactions that proceed smoothly with unhindered benzaldehydes will require significantly more forcing conditions (higher temperatures, longer reaction times, stronger reagents) or may fail entirely.

-

Grignard & Organolithium Reactions: The addition of bulky organometallic reagents is exceptionally difficult. The steric clash between the ortho-methyl groups and the incoming nucleophile-solvent complex raises the activation energy prohibitively.

-

Wittig Reaction: The formation of the oxaphosphetane intermediate requires a specific geometry that is disfavored by the steric bulk. Standard Wittig ylides are unlikely to react efficiently. Smaller, more reactive ylides (e.g., from phosphonates in a Horner-Wadsworth-Emmons reaction) may offer a marginal improvement.

-

Cyanohydrin Formation: While cyanide (CN⁻) is a relatively small nucleophile, its approach is still hindered. The reaction is expected to be much slower than with 4-methoxybenzaldehyde.

Reduction of the Aldehyde Group

Reduction to the corresponding benzyl alcohol is feasible, but the choice of reducing agent is critical. The reaction's success hinges on the size of the hydride donor.

-

Effective Reagents: Small, unhindered hydride sources like Sodium Borohydride (NaBH₄) are the reagents of choice. NaBH₄ is small enough to penetrate the steric shield and deliver a hydride ion to the carbonyl carbon.

-

Ineffective Reagents: Bulkier reducing agents, such as Lithium Tri-tert-butoxyaluminum Hydride (LiAl(OtBu)₃H), will be largely ineffective due to their own steric demands.

This protocol outlines a self-validating system for the reduction of the sterically hindered aldehyde.

-

Dissolution: Dissolve 1.0 equivalent of this compound in anhydrous methanol (approx. 0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0 °C in an ice bath.

-

Hydride Addition: Add Sodium Borohydride (NaBH₄, 1.5 equivalents) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C. The use of excess NaBH₄ is to ensure the reaction goes to completion despite the slower rate.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexanes:Ethyl Acetate eluent system. The disappearance of the starting aldehyde spot (visualized with a UV lamp and a p-anisaldehyde stain) validates completion.

-

Quenching: Carefully quench the reaction by slowly adding 1 M HCl at 0 °C until gas evolution ceases and the pH is acidic (~pH 2-3).

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of methanol). Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 4-Methoxy-2,6-dimethylbenzyl alcohol. Further purification can be achieved via column chromatography if necessary.

Oxidation of the Aldehyde Group

While electronically favored due to the methoxy group, the oxidation is still subject to steric effects. The choice of oxidant is key.

-

Effective Reagents: Strong, relatively small oxidizing agents are required. Potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in acetone/H₂SO₄) are suitable choices as they can overcome the steric barrier.

-

Mechanism Consideration: The oxidation with KMnO₄ proceeds through a hydrated aldehyde intermediate, which can still be sterically congested. Therefore, extended reaction times or elevated temperatures may be necessary to achieve full conversion to 4-Methoxy-2,6-dimethylbenzoic acid.

-

Setup: To a solution of this compound (1.0 eq) in a 3:1 mixture of acetone and water, add sodium carbonate (Na₂CO₃, 2.0 eq). Stir vigorously to ensure dissolution.

-

Oxidant Addition: Slowly add a solution of potassium permanganate (KMnO₄, 2.5 eq) in water dropwise. The reaction is exothermic; maintain the temperature between 20-30 °C using a water bath. The purple permanganate color will disappear and a brown manganese dioxide (MnO₂) precipitate will form.

-

Reaction Monitoring: Stir at room temperature for 8-12 hours or until TLC analysis indicates complete consumption of the starting aldehyde.

-

Workup: Filter the reaction mixture through a pad of celite to remove the MnO₂ precipitate, washing the filter cake with acetone.

-

Isolation: Remove the acetone from the filtrate under reduced pressure. Cool the remaining aqueous solution in an ice bath and acidify to ~pH 2 with concentrated HCl.

-

Purification: The desired carboxylic acid will precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 4-Methoxy-2,6-dimethylbenzoic acid.

Quantitative and Spectroscopic Data

While extensive experimental data for the title compound is not widely published, the following table summarizes key properties, with some values estimated based on structurally similar compounds like 2,5-Dimethyl-4-methoxybenzaldehyde and 4-methoxybenzaldehyde.[6]

| Property | Value / Expected Value | Reference / Basis |

| Molecular Formula | C₁₀H₁₂O₂ | - |

| Molecular Weight | 164.20 g/mol | |

| Appearance | White to off-white solid | Analogy |

| Boiling Point | ~140-150 °C / 12 mmHg | Extrapolated from |

| ¹H NMR (CDCl₃, ppm) | δ ~10.5 (s, 1H, -CHO), ~6.7-7.0 (m, 2H, Ar-H), ~3.8 (s, 3H, -OCH₃), ~2.5 (s, 6H, -CH₃) | Predicted |

| ¹³C NMR (CDCl₃, ppm) | δ ~192 (-CHO), ~160 (C-OCH₃), ~140 (C-CH₃), ~135 (C-CHO), ~115 (Ar-CH), ~55 (-OCH₃), ~20 (-CH₃) | Predicted |

| IR (cm⁻¹) | ~2950 (C-H), ~2850, 2750 (Aldehyde C-H), ~1690 (C=O stretch, lowered by hindrance), ~1250 (C-O) | Predicted |

Conclusion and Future Outlook

The reactivity of the aldehyde group in this compound is unequivocally dominated by the steric hindrance from its di-ortho-methyl substituents. This steric shielding severely restricts access to the carbonyl carbon, making nucleophilic addition reactions challenging and highly dependent on the size of the incoming nucleophile. While the para-methoxy group electronically deactivates the aldehyde towards nucleophiles, its effect is secondary to the physical blockade.

This attenuated reactivity is not a limitation but a feature. For drug development and complex molecule synthesis, this compound can be employed as a robust building block where the aldehyde functionality is "naturally protected." It can be carried through multiple synthetic steps that would otherwise affect an unhindered aldehyde, with its conversion to an alcohol or carboxylic acid reserved for a specific, targeted step using sterically small reagents. Future research may focus on leveraging this property in orthogonal synthetic strategies or developing highly active catalyst systems capable of overcoming the steric barrier.

References

-

Quora. (2020). What is the decreasing order of reactivity of (a) benzaldehyde, (b) 4- methyl benzaldehyde, (c) 4- Nitro benzaldehyde, (4) 4- methoxy benzaldehyde towards Cannizzaro reaction? [Online] Available at: [Link]

-

Allen. (n.d.). (A) : P-Methoxy benzaldehyde is less reactive than benzaldehyde towers cyanohydrin formation . (R) : +R - effect of the methoxy group increases the electron deficiency of the carbonyl carbon. [Online] Available at: [Link]

-

NIST. (n.d.). Benzaldehyde, 4-methoxy-. NIST Chemistry WebBook. [Online] Available at: [Link]

-

Organic Syntheses. (n.d.). Benzaldehyde, m-methoxy-. [Online] Available at: [Link]

-

Liu, C., et al. (2019). Scale-Up of Microdroplet Reactions by Heated Ultrasonic Nebulization. ResearchGate. [Online] Available at: [Link]

-

BMRB. (n.d.). bmse010130 4-methoxy Benzaldehyde. [Online] Available at: [Link]

-

Chemistry Stack Exchange. (2016). Why is methoxy group an electron donating group? [Online] Available at: [Link]

-

MDPI. (n.d.). Reactions using benzaldehyde with electron withdrawing groups and various alcohols. [Online] Available at: [Link]

-

NIST. (n.d.). Benzaldehyde, 4-methoxy-. NIST Chemistry WebBook. [Online] Available at: [Link]

-

HMDB. (2012). Showing metabocard for 4-Methoxybenzaldehyde (HMDB0029686). [Online] Available at: [Link]

-

PubChem. (n.d.). 4-Methoxy-2-nitrobenzaldehyde. [Online] Available at: [Link]

-

AIP Publishing. (2012). Using heavy atom rare gas matrix to control the reactivity of 4-methoxybenzaldehyde: A comparison with benzaldehyde. [Online] Available at: [Link]

-

ResearchGate. (2017). Molecular structure and spectroscopic properties of 4-methoxybenzaldehyde based on density functional theory calculations. [Online] Available at: [Link]

- Indian Patents. (n.d.). 188336:"AN IMPROVED PROCESS FOR THE PREPARATION OF 2-HYDROXY-4-METHOXY -BENZALDEHYDE".

-

ResearchGate. (n.d.). Condensation of 4‐methoxybenzaldehyde with 2‐hydroxyacetophenone using MgO/fly ash as base catalyst. [Online] Available at: [Link]

-

Arkivoc. (n.d.). Synthesis of [3-C-13]-2,3-dihydroxy-4-methoxybenzaldehyde. [Online] Available at: [Link]

-

PubChem. (n.d.). 4-Methoxybenzaldehyde. [Online] Available at: [Link]

-

ResearchGate. (n.d.). Scheme 1. The reduction of 4-methoxybenzaldehyde and 4-(dimethylamino)benzaldehyde. [Online] Available at: [Link]

-

ResearchGate. (2025). One Step Preparation of a Crystalline Product by Nucleophilic Aromatic Substitution. [Online] Available at: [Link]

-

ResearchGate. (2025). CONVENIENT CONVERSIONOF2-HYDROXY-4-METHOXYBENZALDEHYDE FROM THE ESSENTIAL OIL OF MONDIAWHITEI(HOOK. F.) SKEELS INTO 2,4-DINITROPHENYLHYDRAZONE: ACID-CATALYZED NUCLEOPHILIC ADDITION REACTION AND UV-VISIBLE SPECTROPHOTOMETRIC ANALYSIS. [Online] Available at: [Link]

-

NIH. (n.d.). Direct Nucleophilic Attack/Addition Cyclization and C–H Bond Activation Reactions to Synthesize 3-Benzyl-/3-Benzyl-2-phenyl-benzo[6][7]imidazo[2,1-b]thiazoles. [Online] Available at: [Link]

-

PubMed. (2024). Influence of steric hindrance on the 1,4- versus 1,6-Michael addition: synthesis of furans and pentasubstituted benzenes. [Online] Available at: [Link]

-

ACS Publications. (2023). Nucleophilic Addition of 4,5-Dihydrooxazole Derivatives to Base Generated o-Quinone Methides: A Four-Component Reaction. [Online] Available at: [Link]

-

ResearchGate. (2025). Indirect Electrochemical Oxidation of p-Methoxy-Toluene to p-Methoxy-Benzaldehyde Using Ceric Methanesulphonate: A Scale-up Study. [Online] Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of 2,6-Disubstituted 4-Phenyltetrahydropyrans. [Online] Available at: [Link]

-

Journal of the Chemical Society B. (n.d.). Steric hindrance and acidity. Part I. The effect of 2,6-di-t-butyl substitution on the acidity of phenols in methanol. [Online] Available at: [Link]

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. benchchem.com [benchchem.com]

- 3. (A) : P-Methoxy benzaldehyde is less reactive than benzaldehyde towers cyanohydrin formation . (R) : +R - effect of the methoxy group increases the electron deficiency of the carbonyl carbon . [allen.in]

- 4. benchchem.com [benchchem.com]

- 5. Influence of steric hindrance on the 1,4- versus 1,6-Michael addition: synthesis of furans and pentasubstituted benzenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Benzaldehyde, 4-methoxy- [webbook.nist.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

A Technical Guide to the Solubility of 4-Methoxy-2,6-dimethylbenzaldehyde in Organic Solvents

Abstract: The selection of an appropriate solvent is a cornerstone of process chemistry, formulation science, and drug discovery. The solubility of a compound dictates its reaction kinetics, crystallization behavior, and bioavailability. This technical guide provides an in-depth analysis of the solubility characteristics of 4-Methoxy-2,6-dimethylbenzaldehyde. Due to the scarcity of published quantitative data for this specific molecule, this paper establishes a robust predictive framework based on its physicochemical properties and the principles of intermolecular forces. Furthermore, it provides a detailed, field-proven experimental protocol for the empirical determination of its solubility, empowering researchers to generate precise data tailored to their specific applications. This document is intended for researchers, chemists, and formulation scientists who require a comprehensive understanding of solvent selection for this compound and similar aromatic aldehydes.

Introduction: The Critical Role of Solvent Selection

This compound is an aromatic aldehyde with a unique substitution pattern that influences its chemical reactivity and physical properties. As a key intermediate in the synthesis of more complex molecules, such as pharmaceuticals or specialty chemicals, understanding its behavior in various solvents is paramount. Solubility is not merely a measure of how much solute dissolves; it is a thermodynamic equilibrium that impacts process efficiency, product purity, and formulation stability. An incorrect solvent choice can lead to poor yields, difficult purifications, or unstable final products. This guide bridges the gap between theoretical principles and practical application, offering a predictive and experimental framework for mastering the solubility of this compound.

Physicochemical Profile of this compound

To predict solubility, one must first understand the molecule itself. The structure of this compound features several key functional groups that dictate its polarity and potential for intermolecular interactions.

-

Aromatic Ring: A large, nonpolar benzene ring which favors interactions with other aromatic or nonpolar solvents through π-π stacking and van der Waals forces.

-

Aldehyde Group (-CHO): A strongly polar group due to the electronegative oxygen atom, creating a significant dipole moment. This group can act as a hydrogen bond acceptor.[1][2]

-

Methoxy Group (-OCH₃): An ether linkage that contributes to the molecule's polarity and can also act as a hydrogen bond acceptor.

-

Methyl Groups (-CH₃): Two electron-donating methyl groups that sterically hinder the aldehyde and increase the nonpolar character of the molecule.

The combination of a polar aldehyde and methoxy group with a larger, nonpolar aromatic and alkyl framework results in a molecule of moderate overall polarity.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | 4-Methoxybenzaldehyde | Notes |

|---|---|---|---|

| Molecular Formula | C₁₀H₁₂O₂ | C₈H₈O₂ | The two additional methyl groups increase molecular weight and nonpolar surface area. |

| Molecular Weight | 164.20 g/mol | 136.15 g/mol | Higher weight can decrease solubility, all else being equal. |

| Appearance | (Predicted) White to off-white solid | Liquid or low-melting solid[3] | The dimethyl substitution may increase the melting point due to crystal packing. |

| Polarity | Moderately Polar | Polar | The additional nonpolar methyl groups reduce the overall polarity compared to its simpler analog. |

| Hydrogen Bonding | Acceptor only | Acceptor only | The carbonyl oxygen and ether oxygen can accept hydrogen bonds from protic solvents.[4] |

Guiding Principles: "Like Dissolves Like"

The principle of "like dissolves like" is the foundation for predicting solubility.[5] It states that substances with similar intermolecular forces and polarity are more likely to be soluble in one another.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can donate and accept hydrogen bonds. They are expected to have good affinity for the aldehyde and methoxy groups of the solute.

-

Polar Aprotic Solvents (e.g., Acetone, DMSO, Dichloromethane): These solvents have significant dipole moments but do not donate hydrogen bonds. They will interact favorably with the polar aldehyde group through dipole-dipole interactions.[1]

-

Nonpolar Solvents (e.g., Hexane, Toluene): These solvents have low polarity and interact primarily through weak van der Waals forces. Toluene's aromatic nature may allow for favorable π-π stacking with the solute's benzene ring, enhancing solubility compared to aliphatic nonpolar solvents like hexane.[5]

Predicted Solubility Profile of this compound

Based on the physicochemical properties and theoretical principles, the following table provides an illustrative guide to the expected solubility of this compound at ambient temperature (approx. 25°C). Note: This table is predictive and intended for guidance. Experimental verification is essential for precise quantitative data.[5]

Table 2: Predicted Solubility in Common Organic Solvents

| Solvent | Solvent Class | Polarity Index[6][7] | Predicted Solubility | Primary Intermolecular Rationale |

|---|---|---|---|---|

| Hexane | Nonpolar Aliphatic | 0.1 | Low | Significant mismatch in polarity. Dominated by weak van der Waals forces.[5] |

| Toluene | Nonpolar Aromatic | 2.4 | Moderate to High | Favorable π-π stacking between aromatic rings and van der Waals forces. |

| Diethyl Ether | Nonpolar | 2.8 | Moderate | The ether linkage is compatible, but overall polarity is low. |

| Dichloromethane | Polar Aprotic | 3.1 | High | Strong dipole-dipole interactions with the aldehyde group. |

| Acetone | Polar Aprotic | 5.1 | High | Strong dipole-dipole interactions with the polar carbonyl group.[8] |

| Ethyl Acetate | Polar Aprotic | 4.4 | High | Good balance of polarity for dipole-dipole interactions. |

| Methanol | Polar Protic | 5.1 | Moderate | Can hydrogen bond with the solute, but the solute's large nonpolar region limits miscibility. |

| Ethanol | Polar Protic | 4.3 | Moderate to High | Similar to methanol, but its slightly larger alkyl chain makes it a better solvent for the nonpolar part of the solute. |

| Acetonitrile | Polar Aprotic | 5.8 | Moderate | Highly polar, but its small size may not effectively solvate the bulky, nonpolar aromatic ring. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 7.2 | High | Very strong dipole moment provides excellent solvation for the polar functional groups. |

| Water | Polar Protic | 10.2 | Insoluble | The large, nonpolar hydrocarbon portion of the molecule dominates, making it hydrophobic.[9] |

Experimental Protocol for Solubility Determination

To obtain accurate, quantitative data, a systematic experimental approach is required. The following protocol describes a reliable method for determining the solubility of this compound using the isothermal shake-flask method, a gold standard for solubility measurement.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Scintillation vials or sealed flasks (e.g., 20 mL)

-

Temperature-controlled orbital shaker or water bath

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, GC-FID)

Step-by-Step Methodology

-

Preparation of Supersaturated Solutions:

-

Causality: Starting with an excess of solid ensures that the final solution is genuinely saturated and at thermodynamic equilibrium.

-

Add an excess amount of solid this compound to a vial (e.g., 100 mg to 5 mL of solvent). The presence of undissolved solid at the end of the experiment is the primary validation of saturation.[10]

-

-

Equilibration:

-

Causality: Dissolution can be a slow process. Agitation at a constant, controlled temperature is critical to reach equilibrium without being influenced by temperature fluctuations.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C) and moderate agitation speed (e.g., 150 rpm).

-

Allow the mixtures to equilibrate for at least 24-48 hours. A longer duration may be necessary and should be confirmed by taking measurements at different time points (e.g., 24h, 48h, 72h) until the concentration plateaus.

-

-

Sample Collection and Preparation:

-

Causality: It is critical to sample only the liquid phase without any undissolved solid, which would artificially inflate the measured concentration.

-

Stop the shaker and allow the vials to stand undisturbed for at least 2 hours in the temperature-controlled environment for the excess solid to settle.

-

Carefully draw an aliquot of the supernatant using a syringe.

-

Immediately pass the aliquot through a syringe filter into a pre-weighed vial. This removes any fine particulate matter.

-

-

Quantification:

-

Causality: A pre-established calibration curve ensures the accurate conversion of the analytical signal (e.g., peak area from HPLC) into a concentration value.

-

Accurately weigh the filtered sample.

-

Dilute the sample gravimetrically or volumetrically to a concentration that falls within the linear range of a pre-validated analytical method (e.g., HPLC-UV).

-

Analyze the diluted sample and determine the concentration using the calibration curve.

-

-

Calculation:

-

Calculate the original concentration in the saturated solution, accounting for all dilution factors.

-

Express solubility in standard units, such as g/100 mL, mg/mL, or mol/L.

-

Diagram 1: Experimental Workflow for Solubility Determination A visual representation of the isothermal shake-flask method.

The Influence of Temperature

For most solid solutes, solubility in organic solvents increases with temperature. This relationship is governed by the enthalpy of solution. A quantitative study of this effect can be performed by repeating the experimental protocol at various temperatures (e.g., 5°C, 25°C, 40°C). This data is invaluable for developing crystallization processes, where controlled cooling is used to induce precipitation and isolate the product.

Diagram 2: Solute-Solvent Interaction Logic Relationship between molecular properties and solvent choice.

Safety and Handling